molecular formula C10H14BrN3O B8166059 3-(4-Bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

3-(4-Bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B8166059
M. Wt: 272.14 g/mol
InChI Key: SPYSMRRFQTVQNA-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that features a pyrazole ring substituted with a bromine atom and a pyrrolidine ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Attachment of the Pyrrolidine Ring: The brominated pyrazole is reacted with pyrrolidine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-pyrazole derivative.

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c11-9-7-12-14(8-9)6-3-10(15)13-4-1-2-5-13/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYSMRRFQTVQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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